molecular formula C6H2ClN5 B3295816 4-Chloroimidazo[4,3-f][1,2,4]triazine-5-carbonitrile CAS No. 889945-83-9

4-Chloroimidazo[4,3-f][1,2,4]triazine-5-carbonitrile

Cat. No.: B3295816
CAS No.: 889945-83-9
M. Wt: 179.57 g/mol
InChI Key: PLMBQFLPEMYDFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroimidazo[4,3-f][1,2,4]triazine-5-carbonitrile typically involves the cyclization of amido-nitriles under specific conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Chloroimidazo[4,3-f][1,2,4]triazine-5-carbonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nickel catalysts for cyclization, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazo[4,3-f][1,2,4]triazine derivatives .

Mechanism of Action

The mechanism of action for 4-Chloroimidazo[4,3-f][1,2,4]triazine-5-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,3-f][1,2,4]triazine: The parent compound without the chlorine and carbonitrile substituents.

    4-Bromoimidazo[4,3-f][1,2,4]triazine-5-carbonitrile: A similar compound with a bromine atom instead of chlorine.

    4-Methylimidazo[4,3-f][1,2,4]triazine-5-carbonitrile: A derivative with a methyl group instead of chlorine.

Uniqueness

4-Chloroimidazo[4,3-f][1,2,4]triazine-5-carbonitrile is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, and the carbonitrile group, which can influence the compound’s reactivity and biological activity .

Properties

IUPAC Name

4-chloroimidazo[5,1-f][1,2,4]triazine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN5/c7-6-5-4(1-8)10-3-12(5)11-2-9-6/h2-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMBQFLPEMYDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN2C=NC(=C2C(=N1)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501217740
Record name 4-Chloroimidazo[5,1-f][1,2,4]triazine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889945-83-9
Record name 4-Chloroimidazo[5,1-f][1,2,4]triazine-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889945-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloroimidazo[5,1-f][1,2,4]triazine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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